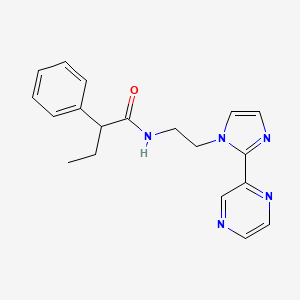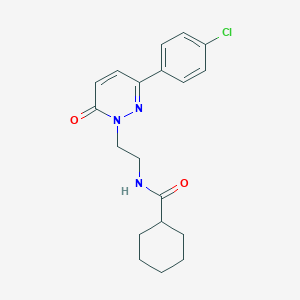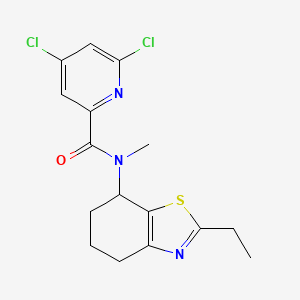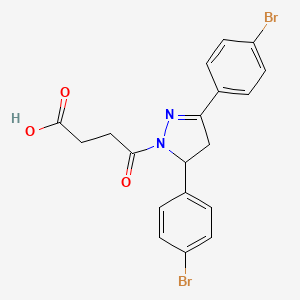![molecular formula C28H31N5O3 B2734410 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione CAS No. 838883-52-6](/img/no-structure.png)
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a potent inhibitor of the protein kinase D1 (PKD1) enzyme and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
作用機序
The mechanism of action of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves the inhibition of the protein kinase D1 (8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione) enzyme. 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione by 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione leads to the suppression of these cellular processes, ultimately resulting in the anti-cancer, anti-inflammatory, and neuroprotective effects observed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione are diverse. In cancer cells, it has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, ultimately resulting in the suppression of inflammation. In neuronal cells, it has been shown to protect against oxidative stress and prevent neuronal cell death.
実験室実験の利点と制限
One advantage of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potency as a 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitor. This allows for the study of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione-dependent cellular processes in a controlled manner. Additionally, its diverse range of biological effects makes it a useful tool for studying various disease processes.
One limitation of using 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in lab experiments is its potential for off-target effects. While it is a specific inhibitor of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione, it may also inhibit other kinases or cellular processes, leading to unintended effects.
将来の方向性
There are several potential future directions for research involving 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione. One direction is the development of more potent and specific 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione inhibitors for use in cancer and inflammatory disease treatment. Another direction is the study of the compound's effects on other cellular processes and disease states. Additionally, the compound's potential as a neuroprotective agent warrants further investigation into its use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione involves several steps. The first step involves the reaction of 7-phenacylpurine-2,6-dione with 1,3-dimethyl-2-nitrobenzene to form 8-(2-nitro-1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to yield 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione. The final step involves the reaction of 8-(1,3-dimethylphenyl)-7-phenacylpurine-2,6-dione with benzylpiperidine in the presence of sodium hydride to form the desired compound.
科学的研究の応用
The potential applications of 8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione in scientific research are vast. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast, prostate, and pancreatic cancer. It has also been shown to exhibit anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
838883-52-6 |
|---|---|
分子式 |
C28H31N5O3 |
分子量 |
485.588 |
IUPAC名 |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C28H31N5O3/c1-30-26-25(27(35)31(2)28(30)36)33(18-23(34)22-11-7-4-8-12-22)24(29-26)19-32-15-13-21(14-16-32)17-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChIキー |
UDFGBMPUKRNPFB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)

![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)

![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
